molecular formula C24H18ClNO4 B2446074 N-(2-benzoyl-4-chlorophenyl)-7-ethoxybenzofuran-2-carboxamide CAS No. 921530-09-8

N-(2-benzoyl-4-chlorophenyl)-7-ethoxybenzofuran-2-carboxamide

Cat. No. B2446074
CAS RN: 921530-09-8
M. Wt: 419.86
InChI Key: HHPIFZCKEVCEHW-UHFFFAOYSA-N
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Description

“N-(2-benzoyl-4-chlorophenyl)-2-nitrobenzenesulfonamide” is a compound that has been mentioned in the context of early discovery research . It’s important to note that the exact properties and potential applications of this compound may vary significantly from those of “N-(2-benzoyl-4-chlorophenyl)-7-ethoxybenzofuran-2-carboxamide”.


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, “N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide” was dissolved in ethanol, after which hexamine and ammonium chloride were added, resulting in the formation of a product .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, “N-(2-Benzoyl-4-chlorophenyl)formamide” has a density of 1.3±0.1 g/cm^3, a boiling point of 504.1±45.0 °C at 760 mmHg, and a molar refractivity of 70.7±0.3 cm^3 .

Scientific Research Applications

Synthesis and Evaluation of Related Compounds

  • Design and Synthesis for Anticancer Evaluation : A series of substituted benzamides were designed, synthesized, and evaluated for anticancer activity against multiple cancer cell lines. These compounds showed moderate to excellent anticancer activity, indicating the potential of this chemical framework in developing anticancer agents (Ravinaik et al., 2021).

  • Antimicrobial Activity Studies : Another research focused on the synthesis of pyridine derivatives and their evaluation for antimicrobial activity. This study demonstrates the versatility of related structures in targeting microbial infections (Patel et al., 2011).

  • Methodologies for Compound Synthesis : Research on regioselective ortho-acetoxylation/methoxylation of benzamides via C–H activation presents advanced synthetic techniques that could be applicable to similar compounds. This highlights innovative approaches to functionalize benzamide derivatives (Reddy et al., 2011).

  • Heterocyclic Compound Synthesis : A study on the waste-free synthesis of condensed heterocyclic compounds through rhodium-catalyzed oxidative coupling underlines the importance of efficient synthetic routes in creating complex structures with potential biological activities (Shimizu et al., 2009).

properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-7-ethoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO4/c1-2-29-20-10-6-9-16-13-21(30-23(16)20)24(28)26-19-12-11-17(25)14-18(19)22(27)15-7-4-3-5-8-15/h3-14H,2H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPIFZCKEVCEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-chlorophenyl)-7-ethoxybenzofuran-2-carboxamide

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